An In-depth Technical Guide to Tert-butyl 2-(azetidin-3-yl)acetate
An In-depth Technical Guide to Tert-butyl 2-(azetidin-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-(azetidin-3-yl)acetate is a synthetically versatile building block characterized by a strained four-membered azetidine ring coupled with a tert-butyl acetate moiety. This unique structural combination makes it a valuable intermediate in medicinal chemistry and drug discovery. Its utility is highlighted by its role as a key precursor in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor, and its relevance to the development of gamma-aminobutyric acid (GABA) uptake inhibitors. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance.
Chemical and Physical Properties
While specific experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salt are better documented. The data presented below is for tert-butyl 2-(azetidin-3-yl)acetate hydrochloride.
| Property | Value | Reference |
| CAS Number | 2173991-98-3 | [1][2] |
| Molecular Formula | C₉H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 207.70 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥95% - 97% | [1] |
| Storage | Store in a cool, dry place; Inert atmosphere, 2-8°C | [4] |
Note: Specific values for melting point, boiling point, and solubility are not consistently reported in the available literature. These properties should be determined experimentally.
Synthesis and Purification
The synthesis of tert-butyl 2-(azetidin-3-yl)acetate typically involves a multi-step process starting from a protected azetidin-3-one. A plausible synthetic route is outlined below, based on established methodologies for similar azetidine derivatives.
Experimental Workflow: Synthesis of Tert-butyl 2-(azetidin-3-yl)acetate
Caption: Synthetic workflow for tert-butyl 2-(azetidin-3-yl)acetate.
Experimental Protocols
Step 1: Horner-Wadsworth-Emmons Reaction
This reaction is a widely used method for the formation of carbon-carbon double bonds.
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A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) to form a phosphonate carbanion.
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The resulting nucleophilic carbanion is then reacted with N-Boc-azetidin-3-one.
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The reaction mixture is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC).
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Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure.
Step 2: Reduction of the Alkene
The double bond in the product from Step 1 is reduced to a single bond.
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The crude product is dissolved in a suitable solvent, such as ethanol or ethyl acetate.
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A catalyst, typically palladium on carbon (Pd/C), is added to the solution.
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The reaction mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) and stirred vigorously.
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Upon completion, the catalyst is removed by filtration through celite, and the solvent is evaporated to yield the N-Boc protected acetate.
Step 3: Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is removed from the azetidine nitrogen.
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The N-Boc protected compound is dissolved in a suitable solvent, such as dichloromethane or dioxane.
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A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is added to the solution.
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The reaction is stirred at room temperature until the deprotection is complete, as monitored by TLC.
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The solvent and excess acid are removed under reduced pressure to yield the final product, often as its corresponding salt (e.g., hydrochloride or trifluoroacetate).
Purification:
The final product and intermediates can be purified using standard techniques such as flash column chromatography on silica gel.
Spectral Data Analysis
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¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group, along with multiplets for the protons of the azetidine ring and the adjacent methylene group. The chemical shifts and coupling constants of the azetidine ring protons are characteristic of the strained four-membered ring.
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¹³C NMR: The spectrum would display signals for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the ester, and the carbons of the azetidine ring and the methylene group.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the mass of the protonated molecule.
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FT-IR: The infrared spectrum would likely exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, as well as bands corresponding to C-H, N-H, and C-N bond vibrations.
Biological Significance and Applications
Tert-butyl 2-(azetidin-3-yl)acetate serves as a crucial building block in the synthesis of pharmacologically active molecules.
Intermediate in the Synthesis of Baricitinib
Baricitinib is a selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are key enzymes in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response. By inhibiting JAK1 and JAK2, Baricitinib modulates the inflammatory cascade.
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and the inhibitory action of Baricitinib.
Potential as a GABA Uptake Inhibitor Precursor
Azetidine derivatives are known to exhibit activity as GABA uptake inhibitors. GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the concentration of GABA available to bind to its receptors, leading to enhanced inhibitory neurotransmission. This mechanism is a therapeutic target for conditions such as epilepsy and anxiety.
GABAergic Synapse and Reuptake Inhibition
